

physical and chemical properties of 2,2,3,3-Tetrachlorobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2,3,3-Tetrachlorobutane*

Cat. No.: *B086205*

[Get Quote](#)

An In-depth Technical Guide to 2,2,3,3-Tetrachlorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3-Tetrachlorobutane ($C_4H_6Cl_4$) is a chlorinated hydrocarbon notable as a key intermediate in organic synthesis.^[1] Its primary utility lies in its role as a precursor for 2,3-dichloro-1,3-butadiene, a monomer that is readily polymerizable.^[1] This document provides a comprehensive overview of the physical and chemical properties of **2,2,3,3-tetrachlorobutane**, detailed experimental protocols for its synthesis and key reactions, and relevant safety information. The information is intended to serve as a technical resource for professionals in research and development.

Physical and Chemical Properties

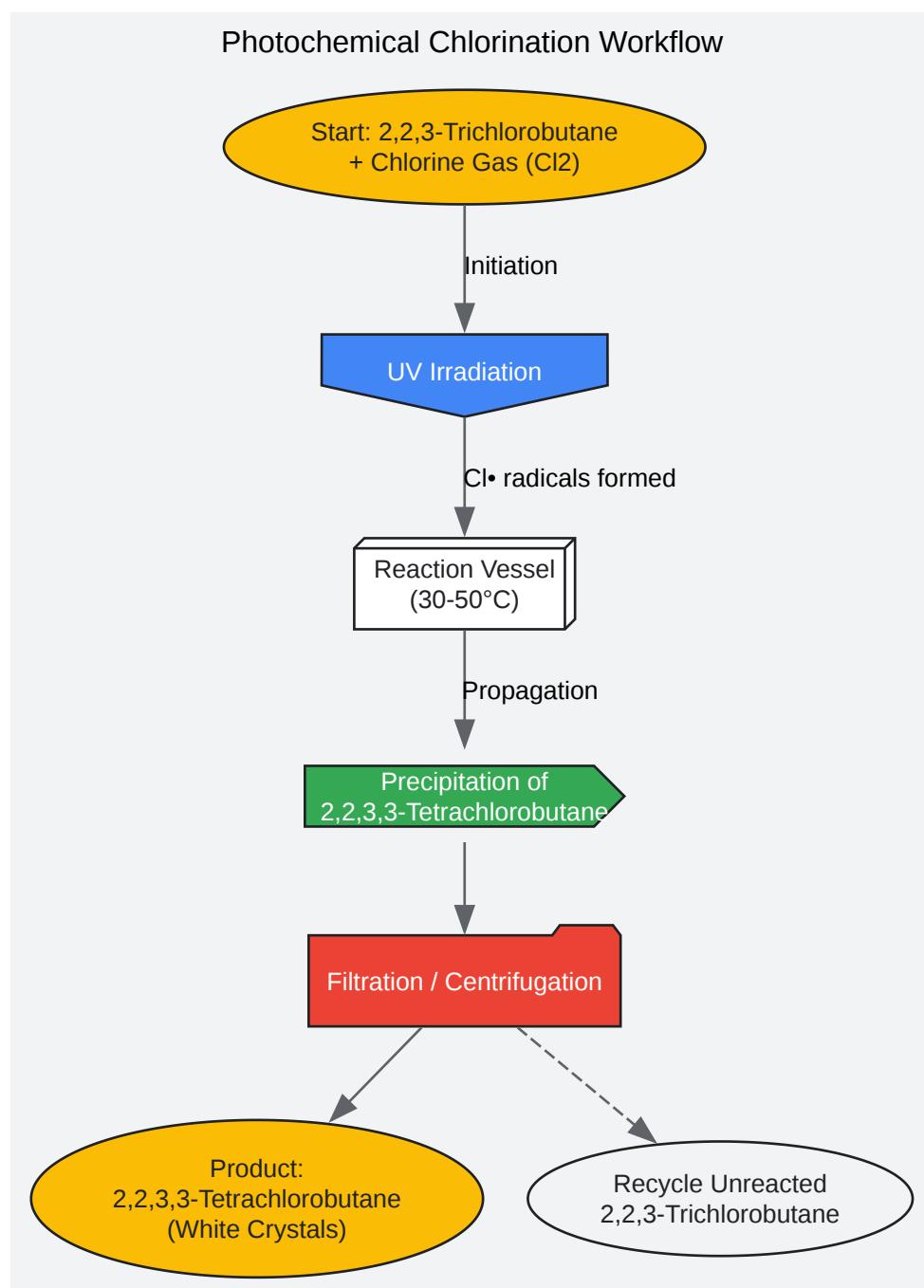
2,2,3,3-Tetrachlorobutane is a compound whose physical characteristics are influenced by its four chlorine atoms, which impart a degree of polarity and affect its intermolecular forces.^[1] It has low solubility in water but is more soluble in organic solvents like hexane and acetone.^[1]

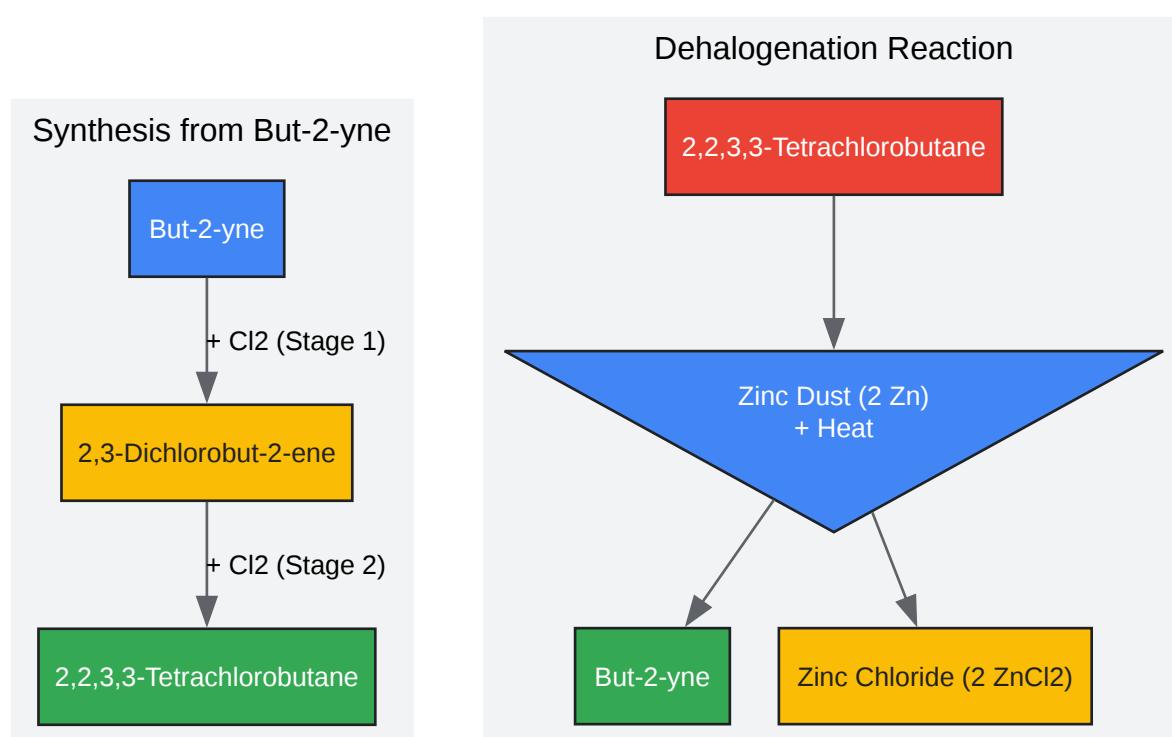
Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₄ H ₆ Cl ₄	[2] [3]
Molecular Weight	195.90 g/mol	[1] [2]
CAS Number	14499-87-7	[1] [2]
Density	1.397 g/cm ³	[2]
Boiling Point	166.7 °C at 760 mmHg	[2]
Flash Point	50.4 °C	[2]
Vapor Pressure	2.32 mmHg at 25°C	[2]
LogP	3.374	[2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	0	[2]
Rotatable Bond Count	1	[2]
Exact Mass	195.919411 Da	[2] [4]
Complexity	74	[2] [3]

Synthesis Methodologies

The synthesis of **2,2,3,3-tetrachlorobutane** can be achieved through several routes, primarily involving the chlorination of butane derivatives.


Photochemical Chlorination of 2,2,3-Trichlorobutane


An established industrial method involves the liquid-phase chlorination of 2,2,3-trichlorobutane using chlorine gas under ultraviolet (UV) irradiation.[\[1\]](#)

Experimental Protocol:

- Initiation: The process begins with the homolytic cleavage of chlorine molecules (Cl₂) into two chlorine radicals (Cl[•]) under UV light.[\[1\]](#)

- Propagation: These highly reactive chlorine radicals abstract a hydrogen atom from the C-3 position of 2,2,3-trichlorobutane. This forms a trichlorobutyl radical, which then reacts with another Cl₂ molecule to yield **2,2,3,3-tetrachlorobutane** and a new chlorine radical.[1]
- Reaction Conditions: The reaction is exothermic, and cooling is required to maintain an optimal temperature between 30°C and 50°C.[1]
- Product Isolation: As the reaction progresses, **2,2,3,3-tetrachlorobutane** precipitates as white crystals. These can be separated from the unreacted liquid 2,2,3-trichlorobutane by filtration or centrifugation. The unreacted starting material can be recycled, allowing for total yields of up to 84%. [1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,3,3-Tetrachlorobutane|C4H6Cl₄|CAS 14499-87-7 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. 2,2,3,3,-Tetrachlorobutane | C4H6Cl₄ | CID 26716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2,2,3,3-Tetrachlorobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086205#physical-and-chemical-properties-of-2-2-3-3-tetrachlorobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com